(1E)-1-[2-(2,4-dinitrophenyl)hydrazinylidene]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
1-[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dinitrophenyl hydrazone group attached to a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable pyrroloquinoline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can produce corresponding oxides .
Scientific Research Applications
1-[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, its nitro groups can undergo redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-DINITROPHENYL)HYDRAZONO-4-OXO-THIAZOLIDINE: Known for its anticancer activity.
2-(2,4-DINITROPHENYL)HYDRAZONO-5,6-DIPHENYL-1,3-THIAZINAN-4-ONES: Exhibits unique stereochemical properties and biological activities.
Uniqueness
1-[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]-4,4,6-TRIMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE stands out due to its pyrroloquinoline core, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions makes it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C20H17N5O5 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
3-[(2,4-dinitrophenyl)diazenyl]-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-2-ol |
InChI |
InChI=1S/C20H17N5O5/c1-11-10-20(2,3)23-18-13(11)5-4-6-14(18)17(19(23)26)22-21-15-8-7-12(24(27)28)9-16(15)25(29)30/h4-10,26H,1-3H3 |
InChI Key |
HFBMBZKNUNXDIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C(C=CC=C13)C(=C2O)N=NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])(C)C |
Origin of Product |
United States |
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